1,4-Dihydroxy-2-butanone CAS number and properties
1,4-Dihydroxy-2-butanone CAS number and properties
An In-Depth Technical Guide to 1,4-Dihydroxy-2-butanone for Researchers and Drug Development Professionals
Introduction
1,4-Dihydroxy-2-butanone, with the CAS Registry Number 140-86-3, is a synthetic organic compound of significant interest to the scientific community.[1][2][3][4] Characterized by the presence of two hydroxyl groups and a ketone functional group, this molecule's unique structure underpins its utility as a versatile intermediate in both biochemical pathways and organic synthesis.[5] While it may appear as a simple four-carbon molecule, its role extends into the intricate world of microbial metabolism, particularly as a key precursor in the biosynthesis of riboflavin (Vitamin B2).[6][7]
This guide provides a comprehensive overview of 1,4-dihydroxy-2-butanone, consolidating its chemical and physical properties, biochemical significance, analytical methodologies, and applications. It is designed to serve as a technical resource for researchers, scientists, and professionals in the field of drug development, offering insights into its reactivity and practical guidance for its application in a laboratory setting.
Chemical and Physical Properties
1,4-Dihydroxy-2-butanone is typically a white powder or a colorless to pale yellow liquid, soluble in water and polar solvents.[5][6][8] Its bifunctional nature, containing both hydroxyl and carbonyl groups, dictates its chemical reactivity, allowing it to participate in a variety of chemical transformations such as oxidation and condensation reactions.[5]
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 140-86-3 | [1][2][3][4][8] |
| Molecular Formula | C₄H₈O₃ | [1][2][6][8] |
| Molecular Weight | 104.10 g/mol | [1][6][9] |
| Appearance | White Powder or Colorless to Pale Yellow Liquid | [5][6] |
| Boiling Point | 242.7°C at 760 mmHg | [1][8] |
| Density | 1.201 g/cm³ | [1][8] |
| Vapor Pressure | 0.006 mmHg at 25°C | [2][8] |
| Solubility | Miscible in polar solvents | [1] |
| InChI Key | XBJODPUPYBBDEM-UHFFFAOYSA-N | [1][2][6] |
Biochemical Significance: A Precursor to Vitamin B2
The most well-documented role of a closely related isomer of 1,4-dihydroxy-2-butanone is in the biosynthesis of riboflavin. Specifically, 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) is a crucial intermediate in this pathway.[1] DHBP is synthesized from D-ribulose 5-phosphate, a key component of the pentose phosphate pathway, in a reaction catalyzed by the enzyme 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBP synthase), also known as RibB.[1] This enzymatic step is fundamental as it provides the four-carbon unit that will eventually form the xylene ring of riboflavin.[1]
The biosynthesis of riboflavin is essential for many pathogens but is absent in humans, making the enzymes in this pathway attractive targets for the development of novel antimicrobial drugs.[1][10] Understanding the role of DHBP and its structural analogs like 1,4-dihydroxy-2-butanone is therefore of considerable interest in drug discovery.[10]
Caption: Simplified pathway of Riboflavin biosynthesis highlighting the role of DHBP.
Applications in Research and Development
The primary application of 1,4-dihydroxy-2-butanone is in research settings.[6][7] It serves as a valuable tool for:
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Elucidating Enzyme Mechanisms: By studying how enzymes in the riboflavin pathway interact with this compound and its analogs, researchers can gain a deeper understanding of their catalytic mechanisms.[6][7]
-
Metabolic Pathway Analysis: It is used to investigate metabolic pathways, particularly in microorganisms.[6][7]
-
Organic Synthesis: Its functional groups make it a useful building block for the synthesis of more complex molecules, including chiral compounds that are important in drug development.[1][5]
-
Antimicrobial Drug Discovery: As the riboflavin pathway is a target for antibacterial drugs, understanding the chemistry of its intermediates is crucial for designing effective inhibitors.[1][10]
Analytical Methodologies
Accurate quantification and characterization of 1,4-dihydroxy-2-butanone are essential for its use in research. Several analytical techniques are suitable for this purpose.
Recommended Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Recommended for quantification in biological or environmental samples.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation and quantification.[1]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (210–240 nm) is effective for aqueous systems.[1]
General Protocol for HPLC Analysis:
This protocol provides a general framework for the analysis of 1,4-dihydroxy-2-butanone in an aqueous sample.
-
Sample Preparation:
-
Ensure the sample is free of particulates by filtering through a 0.45 µm syringe filter.
-
If necessary, dilute the sample with a suitable mobile phase to bring the concentration within the calibration range.
-
To prevent degradation, maintain pH stability using a buffer, such as a pH 4.6 sodium acetate buffer.[1]
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A mixture of water (with 0.1% formic acid) and methanol or acetonitrile. The gradient can be optimized to achieve the best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at a wavelength between 210-240 nm.[1]
-
-
Calibration and Quantification:
-
Prepare a series of standard solutions of 1,4-dihydroxy-2-butanone of known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample and determine its concentration from the calibration curve.
-
Validate recovery rates by analyzing spiked matrices.[1]
-
Caption: A general workflow for the quantitative analysis of 1,4-dihydroxy-2-butanone using HPLC.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 1,4-dihydroxy-2-butanone. It is intended for research use only and not for human or veterinary use.[1][11] Users should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.[12] General safety measures include:
-
Working in a well-ventilated area or fume hood.
-
Wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.
-
Avoiding inhalation, ingestion, and contact with skin and eyes.
-
Storing in a tightly sealed container in a cool, dry place. A storage temperature of -20°C is also noted.[13]
Conclusion
1,4-Dihydroxy-2-butanone is a multifaceted compound whose importance belies its simple structure. Its central role as a precursor in the biosynthesis of riboflavin makes it a subject of significant interest in biochemistry and microbiology. For researchers in drug development, the enzymes that process its structural analogs represent promising targets for novel antimicrobial agents. Furthermore, its chemical reactivity makes it a valuable building block in organic synthesis. A thorough understanding of its properties, biochemical context, and analytical methods is crucial for leveraging its full potential in scientific research and discovery.
References
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1,4-Dihydroxy-2-butanone | CAS#:140-86-3 | Chemsrc. [Link]
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1,4-Dihydroxy-2-butanone, 1 g - Research Chemicals - Carl ROTH. [Link]
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1,4-Dihydroxy-2-butanone | C4H8O3 | CID 11963037 - PubChem. [Link]
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1,4-Dihydroxy-2-butanone, 500 mg, glass | Astech Ireland Ltd. [Link]
-
Structural Basis for Competitive Inhibition of 3,4-Dihydroxy-2-butanone-4-phosphate Synthase from Vibrio cholerae - PMC - PubMed Central. [Link]
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